Ammonium metatungstate hydrate

Catalog No.
S1797208
CAS No.
12333-11-8
M.F
H2O.6H3N.H8O40W12
M. Wt
2974.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium metatungstate hydrate

CAS Number

12333-11-8

Product Name

Ammonium metatungstate hydrate

IUPAC Name

azane;oxygen(2-);tungsten;tricosahydroxide;hydrate

Molecular Formula

H2O.6H3N.H8O40W12

Molecular Weight

2974.3

InChI

InChI=1S/6H3N.24H2O.17O.12W/h6*1H3;24*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;17*-2;;;;;;;;;;;;/p-23

SMILES

N.N.N.N.N.N.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Application in Catalysis

Scientific Field: Catalysis and Chemical Engineering

Application Summary: Ammonium metatungstate hydrate (AMT) is extensively used as a precursor for synthesizing various catalysts. These catalysts are pivotal in reactions such as hydrogenolysis of cellulose, hydroisomerization of n-alkanes, and as components in bifunctional hydroisomerization catalysts .

Methods of Application: AMT is thermally decomposed to produce tungsten-based catalysts. The thermal decomposition involves multiple steps, including the release of crystal water, formation of an amorphous phase, and subsequent crystallization into tungsten oxides . These oxides are then used to support or form the active sites of catalysts.

Results and Outcomes: The catalysts derived from AMT have shown efficacy in reducing NOx emissions and in the hydrogenolysis of cellulose, with significant improvements in reaction rates and selectivity . The use of these catalysts in industrial applications has led to more efficient and environmentally friendly processes.

Application in Electronics

Scientific Field: Electronics and Semiconductor Technology

Application Summary: In the electronics industry, AMT serves as a precursor for the preparation of high-purity tungsten trioxide (WO3), which is utilized as a thin-film substrate in certain semiconductor devices .

Methods of Application: High-purity WO3 thin films are prepared by chemical vapor deposition (CVD), where AMT is vaporized and then decomposed at high temperatures in a controlled atmosphere to form WO3 films on substrates .

Results and Outcomes: The resulting WO3 thin films exhibit excellent electrochromic properties and are used in smart windows, displays, and sensors. The films have shown good durability and optical modulation range, making them suitable for various electronic applications .

Application in Medical Diagnosis

Scientific Field: Medical Diagnostics and Analytical Chemistry

Application Summary: AMT is employed as a reagent in chemical analyses pertinent to medical diagnostics. It is involved in the synthesis of tungsten-based compounds used as catalysts in diagnostic tests .

Methods of Application: AMT is dissolved in aqueous solutions and used to impregnate carriers, which are then processed to remove water and ammonia, yielding catalysts for diagnostic reactions .

Results and Outcomes: The catalysts prepared from AMT have been used to enhance the sensitivity and specificity of various diagnostic assays, contributing to more accurate and reliable medical tests.

Application in Thin-Film Substrates

Scientific Field: Material Science and Thin-Film Technology

Application Summary: AMT is a key material in the production of thin-film substrates for semiconductor devices. It is used to create high-purity tungsten oxide films, which are essential components in several types of electronic devices .

Methods of Application: The preparation of these thin films typically involves the deposition of AMT onto a substrate followed by thermal treatment to induce crystallization and form a coherent film layer .

Results and Outcomes: The thin films produced using AMT exhibit high purity and uniformity, which are critical for the performance and reliability of semiconductor devices.

Application in Chemical Analysis

Scientific Field: Analytical Chemistry

Application Summary: In analytical chemistry, AMT is utilized for its reactivity and ability to form complex compounds that are useful in various types of chemical analyses, including those for medical purposes .

Methods of Application: AMT is incorporated into analytical reagents and used in assays where its tungsten content interacts with other chemicals to produce measurable signals indicative of the presence or concentration of analytes .

Results and Outcomes: The use of AMT in chemical analysis has led to the development of more sensitive and accurate methods for detecting and quantifying substances, improving the quality of data obtained from these analyses.

Application in Thermal Decomposition Studies

Scientific Field: Thermal Analysis and Material Science

Methods of Application: AMT undergoes controlled thermal decomposition in different atmospheres, and its behavior is analyzed using techniques like SEM, FTIR, XRD, and TG/DTA-MS to understand the structural and morphological changes .

Results and Outcomes: The studies have provided insights into the thermal stability of AMT and its decomposition products, which are crucial for the design of materials and processes that involve high temperatures.

Application in Polyoxometalate Synthesis

Scientific Field: Inorganic Chemistry and Material Science

Application Summary: Ammonium metatungstate hydrate is used as a precursor to synthesize a variety of polyoxometalates (POMs), which are inorganic compounds with a range of applications from catalysis to medicine .

Methods of Application: The synthesis of POMs involves the controlled reaction of AMT with other metal salts under specific pH and temperature conditions to form the desired polyoxometalate structure .

Results and Outcomes: POMs synthesized from AMT have been utilized in oxidative catalysis, as antiviral agents, and in the design of new materials with unique electronic and magnetic properties.

Application in Hybrid Transistor Development

Scientific Field: Nanotechnology and Electronics

Application Summary: AMT serves as a precursor for the development of hybrid 2D/3D tungsten diselenide transistors via chemical vapor deposition, contributing to advancements in nanoelectronics .

Methods of Application: Chemical vapor deposition (CVD) techniques are employed to deposit layers of tungsten diselenide on substrates, using AMT as the tungsten source .

Results and Outcomes: The hybrid transistors exhibit enhanced electronic properties, such as increased mobility and stability, making them promising candidates for future electronic devices.

Application in Environmental Catalysis

Scientific Field: Environmental Science and Catalysis

Application Summary: AMT is utilized to prepare catalysts for the reduction of nitrogen oxides (NOx), which are harmful pollutants in the atmosphere .

Methods of Application: Catalysts derived from AMT are used in processes like selective catalytic reduction (SCR) to convert NOx into harmless nitrogen and water .

Results and Outcomes: These catalysts have shown high efficiency in reducing NOx emissions from industrial sources, contributing to cleaner air and a better environment.

Application in Tungsten Oxide Thin Film Production

Scientific Field: Material Science and Surface Engineering

Application Summary: AMT is a key starting material for the production of tungsten oxide thin films, which are applied in various optical and electronic devices .

Methods of Application: Thin films of tungsten oxide are produced by chemical vapor deposition, where AMT is decomposed at high temperatures to form WO3 films on suitable substrates .

Results and Outcomes: The tungsten oxide thin films have unique properties like photochromism and electrochromism, making them useful in smart windows and other adaptive materials.

Application in Hydrogenolysis of Cellulose

Scientific Field: Green Chemistry and Renewable Energy

Application Summary: AMT is used to synthesize carbon-supported tungsten catalysts for the hydrogenolysis of cellulose, an important process in biofuel production .

Methods of Application: The catalysts are prepared by impregnating carbon supports with AMT, followed by reduction to activate the tungsten sites for cellulose hydrogenolysis .

Results and Outcomes: These catalysts facilitate the conversion of cellulose into valuable chemicals and fuels, with high selectivity and conversion rates.

Application in Hydroisomerization of n-Alkanes

Scientific Field: Petrochemical Industry and Catalysis

Application Summary: AMT is used to produce mixed tungsten oxide catalysts for the bifunctional hydroisomerization of n-alkanes, a process relevant to refining operations .

Methods of Application: The catalysts are synthesized by incorporating AMT into alumina supports and subjecting them to calcination and reduction steps .

Ammonium metatungstate hydrate is an inorganic compound with the formula (NH4)6H2W12O40xH2O(NH_4)_6H_2W_{12}O_{40}\cdot xH_2O. This compound is characterized by its white crystalline appearance and is soluble in water, making it useful in various chemical applications. It has a molar mass of approximately 2956.30 g/mol and is primarily used in laboratory and analytical settings due to its properties as a tungsten source and its ability to form stable complexes with other metal ions .

AMT hydrate is considered moderately toxic and may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].

  • Acute Oral Toxicity (rat): LD₅₀ > 2000 mg/kg []. (LD₅₀ refers to the lethal dose for 50% of a test population)
  • Skin and Eye Irritation: Can cause irritation [].
, particularly in organic synthesis.
  • Analytical Chemistry: Employed as a reagent for the determination of tungsten in samples.
  • Materials Science: Utilized in the preparation of tungsten-based materials and coatings.
  • Nanotechnology: Acts as a precursor for synthesizing tungsten oxide nanoparticles .
  • The synthesis of ammonium metatungstate hydrate can be achieved through several methods:

    • Direct Reaction: It can be synthesized by reacting ammonium hydroxide with tungsten trioxide in water.
      WO3+6NH4OH(NH4)6H2W12O40+6H2OWO_3+6NH_4OH\rightarrow (NH_4)_6H_2W_{12}O_{40}+6H_2O
    • Hydrothermal Synthesis: This method involves the reaction of tungsten precursors under high-temperature and high-pressure conditions, facilitating the formation of crystalline structures.
    • Precipitation Method: Ammonium metatungstate can also be obtained by precipitating it from solutions containing tungsten ions and ammonium salts under controlled pH conditions .

    Interaction studies involving ammonium metatungstate hydrate focus on its reactivity with other metal ions and its role in forming coordination complexes. It has been observed to interact favorably with transition metals, which can enhance its catalytic properties. Further research into its interactions could provide insights into its potential uses in advanced materials and nanostructures .

    Ammonium metatungstate hydrate shares similarities with other tungsten compounds but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

    Compound NameChemical FormulaUnique Features
    Tungsten trioxideWO₃Stable oxide form, used primarily in ceramics.
    Sodium tungstateNa₂WO₄Soluble salt form, often used in analytical applications.
    Potassium tungstateK₂WO₄Similar to sodium tungstate but with potassium ions.
    Ammonium paratungstate(NH₄)₂W₁₂O₃₈Contains different stoichiometry; used for similar applications.

    Ammonium metatungstate hydrate's unique crystalline structure and solubility make it particularly useful for specific applications where other tungsten compounds may not be as effective .

    This compound's versatility and stability under various conditions highlight its importance in both research and industrial contexts.

    Ammonium metatungstate hydrate, with the chemical formula (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, represents a critical intermediate compound in tungsten hydrometallurgical processing [1] [18]. This white crystalline powder exhibits exceptional water solubility, reaching 300 grams WO₃ per 100 milliliters of water at 25°C, making it highly valuable for various industrial applications [18]. The synthesis of ammonium metatungstate hydrate involves multiple sophisticated methodologies, each offering distinct advantages and challenges in terms of yield, purity, and scalability.

    Acid Digestion of Ammonium Paratungstate

    The acid digestion method represents one of the most widely employed industrial techniques for producing ammonium metatungstate hydrate from ammonium paratungstate [4]. This process involves the systematic conversion of ammonium paratungstate through controlled acidic conditions, resulting in the formation of the desired metatungstate structure.

    The fundamental process begins with the thermal pretreatment of ammonium paratungstate at temperatures ranging from 200°C to 400°C for duration periods of 1 to 8 hours [4]. This initial heating step serves to remove partial ammonia and water content, creating a more reactive intermediate compound suitable for subsequent digestion [4]. The heated ammonium paratungstate is then subjected to aqueous digestion under carefully controlled parameters.

    The digestion process requires maintaining specific temperature conditions between 80°C and 100°C, with optimal performance observed at 85°C to 95°C [4]. The pH control represents a critical parameter, requiring maintenance within the narrow range of 3.5 to 4.5 throughout the entire process [4]. Deviations from this pH range significantly impact the conversion efficiency and final product quality.

    The digestion methodology employs a sequential addition approach, where heated ammonium paratungstate is introduced to the digestion vessel in separate portions rather than as a single charge [4]. This technique allows for more efficient conversion and higher material processing capacity. The first portion typically requires 5 to 7 hours of digestion time, while subsequent portions demand progressively longer periods, with the fourth portion requiring 11 to 13 hours of processing [4].

    ParameterValueNotes
    Temperature (°C)80-100Higher temperatures accelerate conversion but may cause ammonia loss [4]
    pH Range3.5-4.5Critical for proper conversion to metatungstate structure [4]
    Digestion Time (hours)5-13Increases with successive portions of ammonium paratungstate [4]
    Yield (%)78-96Based on WO₃ content recovery from starting material [4] [15]

    The process continues until the aqueous ammonium metatungstate solution reaches a concentration of approximately 260 grams of WO₃ per liter [4]. Following digestion completion, the solution undergoes concentration through evaporation to approximately one-third of its original volume, followed by filtration to remove insoluble materials and crystallization to obtain the final product [4].

    Ion Exchange Resin Techniques

    Ion exchange resin methodologies provide an alternative approach for ammonium metatungstate hydrate production, offering advantages in terms of purification efficiency and process control [5] [17]. These techniques utilize specialized resins to manipulate solution pH and selectively remove or concentrate specific ionic species.

    The ion exchange process typically employs strongly acidic cation exchange resins to achieve the necessary pH adjustment for metatungstate formation [12]. The method involves introducing a porous container containing the resin into an ammonium tungstate solution, where the resin serves dual functions: lowering the solution pH to the optimal range for metatungstate formation and binding excess ammonium ions [12].

    Research has demonstrated that anion exchange resins exhibit varying capacities for tungstate ion sorption depending on their counterion form [17]. The AV-17-8 resin in chloride form shows superior performance with a total exchange capacity of 168.42 grams per kilogram for tungstate ions [17]. Comparative studies reveal significant differences in resin performance based on their ionic form and manufacturer.

    Resin TypeCapacity for Tungstate (g/kg)Capacity for Carbonate (g/kg)
    AV-17-8 (Cl⁻ form)168.42157.33 [17]
    Purolite A-400 (Cl⁻ form)115.92106.13 [17]
    AV-17-8 (OH⁻ form)111.91118.32 [17]
    Purolite A-400 (OH⁻ form)125.06122.74 [17]

    The dynamic capacity of anion exchangers demonstrates degradation over multiple sorption cycles, with the first cycle achieving 320 grams equivalent per liter for tungsten, decreasing to 278 grams equivalent per liter in the second cycle, and further declining to 237 grams equivalent per liter in the third cycle [5]. This capacity reduction results from incomplete desorption and the gradual occupation of resin sites by competing ions such as carbonate [5].

    The ion exchange methodology requires careful control of solution flow rates and contact time to optimize sorption efficiency [5]. Studies indicate that concentrated sodium tungstate solutions achieve only 40% tungstate ion sorption in the first cycle under specified conditions, highlighting the importance of dilute solution processing for effective ion exchange [5].

    Antisolvent Crystallization Strategies

    Antisolvent crystallization represents a sophisticated approach for controlling the hydration state and crystal structure of ammonium metatungstate hydrate [2] [6]. This methodology involves the strategic addition of organic solvents or other antisolvents to aqueous metatungstate solutions to induce crystallization with specific water contents.

    The antisolvent approach enables the formation of various hydrated phases of ammonium metatungstate, designated as AMT-X where X represents the number of crystal water molecules per formula unit [2]. Different antisolvents produce distinct hydrate forms, allowing for targeted synthesis of specific crystalline phases.

    Ethanol addition to ammonium metatungstate solutions results in the formation of AMT-12-ethanol, a co-crystallized product incorporating ethanol molecules within the crystal structure [2]. Similarly, acetone vapor diffusion leads to the formation of AMT-4-2acetone, demonstrating the ability of small organic molecules to integrate into the crystalline lattice [2].

    2-Ethylhexyl glycol butyl ether (EGBE) serves as an effective antisolvent due to its lower polarity and larger molecular size, which prevents incorporation into the crystal structure while facilitating dehydration [2]. The concentration of EGBE significantly influences the final hydration state: a 1:1 volume fraction with water produces AMT-12.5, while a 5:3 volume fraction results in AMT-4 formation [2].

    AntisolventResulting HydrateCrystal Water Content
    EthanolAMT-12-ethanol12 + ethanol [2]
    Acetone (vapor diffusion)AMT-4-2acetone4 + 2 acetone [2]
    EGBE (1:1 volume fraction)AMT-12.512.5 [2]
    EGBE (5:3 volume fraction)AMT-44 [2]
    Sulfuric acid (high concentration)AMT-66 [2]

    Sulfuric acid serves as both an antisolvent and dehydrating agent due to its hygroscopic properties [2]. The concentration of sulfuric acid directly correlates with the degree of dehydration achieved, with higher acid concentrations producing lower hydrate forms. The mechanism involves reducing the availability of water molecules for crystallization while maintaining the metatungstate anion structure [2].

    The antisolvent crystallization process demonstrates remarkable versatility in producing hydrate phases with water contents ranging from 22 down to 2 molecules per formula unit [2]. This control over hydration state proves crucial for applications requiring specific thermal stability or solubility characteristics.

    Controlled Dehydration Protocols

    Controlled dehydration protocols provide precise methods for manipulating the water content of ammonium metatungstate hydrate through systematic thermal treatment [20] [21]. These methodologies enable the transformation of highly hydrated forms into partially or completely dehydrated variants while maintaining structural integrity.

    The dehydration process occurs through distinct temperature-dependent stages, each characterized by specific structural and compositional changes [20]. Initial dehydration begins at temperatures as low as 25°C and continues through 200°C, during which time crystal water molecules are progressively removed [21]. This stage produces dehydrated ammonium metatungstate while preserving the fundamental metatungstate structure.

    Intermediate dehydration occurs between 200°C and 300°C, where both crystal water and the majority of ammonium ions are eliminated [20]. This temperature range represents a critical transition zone where the compound undergoes significant compositional changes while maintaining some degree of structural organization.

    Phase transformation becomes prominent at temperatures between 300°C and 350°C, leading to the formation of metastable tungsten oxide species [20]. This transformation marks the beginning of the compound's conversion from the metatungstate structure toward tungsten oxide phases.

    Temperature Range (°C)ProductProcess
    25-200Dehydrated AMTQuick dehydration [21]
    200-300AMT with removed crystal waterRemoval of crystal water and most ammonium ions [20]
    300-350Metastable tungsten oxide speciesPhase transformation [20]
    380-500Hexagonal WO₃Formation from amorphous phase [21]
    500-600Monoclinic WO₃Transformation from hexagonal form [21]
    >600Complete decomposition to WO₃Complete decomposition [20]

    Higher temperature treatment between 380°C and 500°C facilitates the formation of hexagonal tungsten trioxide from the amorphous intermediate phase [21]. This crystalline form represents a stable tungsten oxide polymorph with distinct structural characteristics compared to the more common monoclinic form.

    The final transformation occurs between 500°C and 600°C, where hexagonal tungsten trioxide converts to the thermodynamically stable monoclinic form [21]. Complete decomposition to tungsten trioxide occurs at temperatures exceeding 600°C, with treatment at 700°C for 2 hours producing mesoporous tungsten trioxide structures [20].

    The controlled dehydration methodology requires precise temperature regulation and controlled atmosphere conditions to prevent unwanted side reactions or structural collapse [21]. The process enables the systematic removal of up to 6 moles of ammonia and 4 moles of water per mole of starting material, demonstrating the extensive compositional changes possible through thermal treatment [21].

    Industrial-Scale Production Challenges

    Industrial-scale production of ammonium metatungstate hydrate faces numerous technical, economic, and logistical challenges that significantly impact manufacturing efficiency and cost-effectiveness [9] [19]. These challenges span multiple aspects of the production process, from raw material procurement to final product quality control.

    Raw material supply constraints represent one of the most significant challenges in industrial ammonium metatungstate hydrate production [19]. China controls approximately 85% of the global tungsten supply, creating supply chain vulnerabilities for manufacturers in other regions [19]. The United States lacks domestic tungsten mining operations, necessitating reliance on imports and making production susceptible to trade policy changes and export restrictions [19].

    Process complexity contributes substantially to industrial production challenges, as the synthesis requires multiple sequential steps with precise parameter control [9]. The tungstic acid method involves raw material preparation, dissolution, pH adjustment, heating and concentration, cooling and filtration, drying, and final product collection and testing [1]. Each step demands careful monitoring and control, increasing operational complexity and the potential for process deviations.

    Quality control difficulties arise from the inherent challenges in maintaining consistent product purity and particle size distribution [9]. The multi-step nature of the process introduces numerous opportunities for contamination or process variations that affect final product quality [9]. Impurities remaining after multiple filtration and purification steps can significantly impact product performance in downstream applications [9].

    Challenge CategorySpecific Issues
    Raw Material SupplyChina controls ~85% of global tungsten supply; Limited US domestic sources [19]
    Process ComplexityMultiple steps requiring precise control; Low raw material utilization efficiency [9]
    Quality ControlDifficulty maintaining consistent purity; Uneven particle size distribution [9]
    Environmental ConcernsWaste liquid containing heavy metal ions; Special treatment required [9]
    Energy ConsumptionHigh energy requirements for heating, concentration and drying processes [9]

    Environmental concerns pose additional challenges for industrial production facilities [9]. The process generates waste liquids containing heavy metal ions, particularly tungsten, which require specialized treatment before disposal to prevent environmental contamination [9]. Regulatory compliance for heavy metal waste management adds both complexity and cost to industrial operations.

    Energy consumption represents a significant operational challenge due to the intensive heating, concentration, and drying requirements throughout the production process [9]. The multiple thermal treatment steps, including the initial heating of ammonium paratungstate, digestion at elevated temperatures, and final product drying, consume substantial energy resources [9].

    Raw material utilization efficiency remains problematic in industrial settings, with significant losses occurring during dissolution and filtration steps [9]. These losses result in higher raw material consumption requirements to achieve target production volumes, directly impacting production economics and resource efficiency [9].

    The thermal degradation method, while producing high-purity products, demands precise control of roasting temperature and partial pressure conditions for ammonia and water vapor [7]. Small deviations from optimal conditions can result in over-firing or under-firing, leading to product quality issues or reduced yields [7].

    Ammonium metatungstate hydrate (NH₄)₆[H₂W₁₂O₄₀]·xH₂O represents a crucial polyoxotungstate compound characterized by its unique structural arrangements and polymorphic behavior across various hydration states. This comprehensive analysis examines the structural characterization and crystallographic features of this compound, focusing specifically on the alpha-Keggin-type anion configuration, hydration-dependent crystal packing arrangements, hydrogen bonding networks, and polymorphic behavior in hydrate forms [1].

    α-Keggin-Type [H₂W₁₂O₄₀]⁶⁻ Anion Configuration

    Fundamental Structure and Composition

    The α-Keggin-type [H₂W₁₂O₄₀]⁶⁻ anion forms the fundamental structural unit of all ammonium metatungstate hydrate phases. This anion exhibits the characteristic α-Keggin structure, first determined by J. F. Keggin in 1934 for 12-phosphotungstic acid [1]. The metatungstate anion can be described as a combination of four subunits, each consisting of three edge-sharing WO₆ octahedra [1].

    The molecular architecture consists of 12 tungsten atoms arranged in a nearly spherical tetrahedral symmetry typical of the α-Keggin configuration [2]. Each tungsten atom occupies a vertex position within the cluster and maintains octahedral coordination with six oxygen atoms [2]. The 40 oxygen atoms within the metatungstate anion are categorized into four distinct types based on their coordination environments and bonding characteristics [1].

    Oxygen Atom Classification and Bonding

    The oxygen atoms in the α-Keggin structure exhibit distinct bonding patterns and distances with the tungsten centers. Terminal oxygen atoms (designated OA) form the shortest bonds with tungsten, averaging approximately 1.72 Å [1]. These 12 terminal oxygen atoms are connected to only one tungsten atom and represent the most tightly bound oxygen species within the structure [1].

    Bridging oxygen atoms (designated OB) constitute the largest group with 24 atoms that connect adjacent tungsten centers. These bridging oxygen atoms display two distinct bond length categories: those sharing a central oxygen atom with the connected tungsten atom average 1.94 Å, while those not sharing this configuration average 1.91 Å [1]. This subtle distinction reflects the complex bonding interactions within the Keggin framework.

    Interior oxygen atoms (designated OI) form the longest tungsten-oxygen bonds at approximately 2.20 Å [1]. These four atoms create a tetrahedral cage at the center of the structure, which accommodates the two non-replaceable hydrogen atoms characteristic of the [H₂W₁₂O₄₀]⁶⁻ anion [1]. Spectroscopic evidence from ¹H NMR studies confirms that these hydrogen atoms are located within the central tetrahedral cavity, separated by approximately 1.92 ± 0.03 Å [1].

    Symmetry Characteristics and Point Groups

    The point group symmetry of the [H₂W₁₂O₄₀]⁶⁻ anion varies depending on the specific hydrate phase. In the highly hydrated AMT-22 structure, the anion exhibits 4̅.. point group symmetry [1]. However, in all less-hydrated AMT phases, the anion symmetry reduces to point group 1 [1]. This symmetry reduction reflects the influence of crystal packing forces and hydrogen bonding interactions on the anion geometry.

    The nearly spherical nature of the α-Keggin anion facilitates its incorporation into various crystal packing arrangements. When idealized as spherical units, these anions can adopt both cubic close-packed and hexagonal rod packing configurations depending on the hydration level and crystallization conditions [1] [3].

    Hydration-Dependent Crystal Packing Arrangements

    Cubic Close-Packed vs. Hexagonal Rod Packing

    The crystal structures of ammonium metatungstate hydrates demonstrate a remarkable dependence on water content, leading to distinctly different packing arrangements of the α-Keggin anions. The highly hydrated AMT-22 phase adopts a cubic close-packed (ccp) arrangement of the spherical α-Keggin-type anions [1]. This tetragonal crystal structure (space group P4̅2₁c) shows hexagonal layers of anions that are slightly distorted due to the tetragonal symmetry, extending parallel to (101) and stacking in an ABC fashion along [1].

    In contrast, the crystal structures of less-hydrated AMT phases (including AMT-12.5, AMT-9.5, AMT-8.5, AMT-6, AMT-4, and AMT-2) derive from distorted hexagonal rod packings of the α-Keggin anions [1] [3]. This fundamental difference in packing arrangement directly correlates with the water content and has profound implications for the overall crystal symmetry and unit cell parameters.

    The transition from cubic close-packed to hexagonal rod packing represents a systematic structural evolution driven by decreasing hydration levels. As water molecules are removed from the structure, the anions reorganize to minimize void space while maintaining stable hydrogen bonding networks with the remaining water molecules and ammonium cations [1].

    Void Occupancy by NH₄⁺ and H₂O

    Cation and Water Distribution in Cubic Close-Packed Structures

    In the cubic close-packed AMT-22 structure, ammonium cations and water molecules occupy the voids created by the close-packed arrangement of metatungstate anions [1]. The structure contains three distinct cation sites (M1–M3) with 50% occupation each, along with multiple water sites showing various degrees of disorder [1]. The high degree of disorder in AMT-22 can be attributed to the large space available for the numerous water molecules and ammonium cations outside the α-Keggin anions [1].

    The water molecules in AMT-22 are not strongly bound by hydrogen bonds and exhibit multiple possible arrangements within the voids between the large α-Keggin anions [1]. This structural flexibility results in the observed disorder, with water molecules showing half-occupation or being equally disordered over two sites [1]. Two crystal water molecules (OW1, OW2) show half-occupation, while four others (OW3–OW6) are each equally disordered over two sites [1].

    Void Occupancy in Hexagonal Rod Structures

    The hexagonal rod packing arrangements in less-hydrated phases create different void environments that influence the distribution and coordination of ammonium cations and water molecules. These structures typically exhibit lower symmetry crystal systems, including monoclinic, triclinic, and orthorhombic arrangements [1]. The reduced water content in these phases leads to more ordered arrangements of the remaining water molecules and ammonium cations.

    In the hexagonal rod structures, the α-Keggin anions are arranged in parallel rod-like assemblies that create channels and cavities suitable for accommodating the remaining water molecules and ammonium cations [1]. The specific geometry of these voids depends on the degree of distortion in the hexagonal packing and the overall crystal symmetry.

    Crystallographic Data and Unit Cell Parameters

    The systematic variation in unit cell parameters across different hydration states reflects the underlying packing arrangements and void occupancy patterns. The volume per formula unit (V/Z) shows a strong linear correlation with water content, supporting the accuracy of the structural determinations [1]. The high coefficient of determination in this relationship confirms the systematic nature of the structural changes upon dehydration.

    PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)V/Z (ų)Packing Type
    AMT-22TetragonalP4̅2₁c12.643312.643317.69582828.731414.4Cubic close-packed
    AMT-12.5MonoclinicP2₁/c12.845015.559325.2614963.61240.9Hexagonal rod
    AMT-9.5MonoclinicP2₁/c12.79419.4418.7346581164.5Hexagonal rod
    AMT-8.5TriclinicP1̅9.929112.90718.5932237.51118.8Hexagonal rod
    AMT-6TriclinicP1̅10.001512.819717.70012084.41042.2Hexagonal rod
    AMT-4MonoclinicP2₁/c23.58113.37625.56480581007.3Hexagonal rod
    AMT-2OrthorhombicPca2₁23.52513.251724.8717753.4969.2Hexagonal rod

    Hydrogen Bonding Networks

    General Hydrogen Bonding Characteristics

    The hydrogen bonding networks in ammonium metatungstate hydrates play a crucial role in stabilizing the crystal structures and determining the coordination environments of both ammonium cations and water molecules. These networks are characterized by ammonium ions functioning as donor groups, metatungstate anions serving as acceptor groups, and crystal water molecules exhibiting both donor and acceptor capabilities [1].

    The donor-acceptor distances in these hydrogen bonding networks typically range from 2.7 to 3.0 Å, indicating medium-strength hydrogen bonds [1]. This distance range is consistent with the expected values for hydrogen bonds of medium strength in inorganic crystal structures [4]. The extensive hydrogen bonding networks contribute significantly to the overall stability of the hydrate phases and influence their thermal decomposition behavior.

    Specific Hydrogen Bonding Patterns in AMT-22

    The AMT-22 structure exhibits complex hydrogen bonding patterns due to the high degree of disorder in the ammonium and water positions. Selected interatomic distances reveal the nature of these interactions, with N···O distances ranging from 2.75 to 3.21 Å for ammonium-water and ammonium-anion interactions [1]. The closest neighbors for the nitrogen and oxygen sites typically have distances in the range from 2.75 to 2.85 Å, indicative of hydrogen bonding of medium strength [1].

    Cation SiteTarget AtomDistance (Å)Bond Type
    N1OW6A2.79N-H···O water
    N1OW4A2.85N-H···O water
    N1OA33.03N-H···O anion
    N2OW22.75N-H···O water
    N2OA12.86N-H···O anion
    N3OW72.87N-H···O water
    N3OB13.01N-H···O anion

    The highly disordered nature of the AMT-22 structure reflects the large space available for the numerous water molecules and ammonium cations. The water molecules are not strongly bound by hydrogen bonds and appear to have multiple possible arrangements within the voids between the large α-Keggin anions, causing the observed disorder in this region of the crystal structure [1].

    Hydrogen Bonding in Co-crystallized Phases

    The co-crystallized phases AMT-12-ethanol and AMT-4-2acetone provide additional insights into hydrogen bonding behavior when organic solvents are incorporated into the crystal structure. In AMT-12-ethanol, the ethanol molecule shows typical hydrogen bonding features with two nitrogen atoms and one oxygen atom surrounding the hydroxy oxygen atom between 2.83 and 2.98 Å, indicating medium-strong interactions [1].

    The acetone molecules in AMT-4-2acetone are located in channels extending parallel to [5] and are formed by rows of hexagonally packed α-Keggin anions [1]. Each carbonyl oxygen atom participates in weak hydrogen bonds with two surrounding ammonium cations, with N···O distances ranging from 2.93 to 3.02 Å for one acetone molecule and 3.00 to 3.24 Å for the other [1].

    Temperature Dependence and Stability

    The hydrogen bonding networks exhibit temperature-dependent behavior that directly influences the thermal stability and dehydration characteristics of the various hydrate phases. The strength and directionality of hydrogen bonds affect the ease of water removal during thermal treatment, with stronger hydrogen bonding networks requiring higher temperatures for dehydration [1].

    The systematic study of thermal behavior reveals that the hydrogen bonding networks undergo progressive disruption as temperature increases, leading to stepwise loss of water molecules. The specific pattern of water loss corresponds to the strength and connectivity of the hydrogen bonding networks, with more weakly bound water molecules being removed at lower temperatures [1].

    Polymorphic Behavior in Hydrate Forms

    Identification of Polymorphic Phases

    The existence of polymorphic forms demonstrates that the same chemical composition can adopt different crystal structures depending on crystallization conditions, thermal history, and other environmental factors. This polymorphic behavior has significant implications for the physical and chemical properties of the material, including its thermal stability, solubility, and reactivity [1].

    Crystallographic Characteristics of Polymorphic Forms

    The AMT-4 polymorph crystallizes in the monoclinic space group P2₁/c with eight formula units per unit cell (Z = 8) [1]. This structure exhibits the characteristic hexagonal rod packing of α-Keggin anions and shows specific unit cell parameters of a = 23.581(4) Å, b = 13.376(2) Å, c = 25.564(4) Å, and β = 92.125(5)° [1]. The unit cell volume is 8058(2) ų, corresponding to a volume per formula unit of 1007.3 ų [1].

    The alternative polymorphic form (AMT-k) has been reported to crystallize in the orthorhombic space group Pcca with significantly different unit cell parameters: a = 33.438 Å, b = 17.425 Å, and c = 14.112 Å, resulting in a unit cell volume of 8222 ų [6]. This polymorph exhibits a volume per formula unit of approximately 1028 ų, which is notably larger than that of AMT-4 [1].

    Formation Conditions and Stability

    Thermal analysis of both polymorphic forms reveals similar dehydration behavior in terms of overall weight loss and temperature ranges, but subtle differences in the sharpness and resolution of thermal events distinguish the two forms [1]. These differences suggest distinct hydrogen bonding environments and water coordination patterns in the two polymorphs.

    Structural Relationships and Transformations

    The relationship between polymorphic forms extends beyond the 4-hydrate to include other hydration states. The systematic study of various hydrate phases reveals that structural relationships exist between different water contents, with some phases serving as intermediates in dehydration or rehydration processes [1]. For example, AMT-9.5 serves as an intermediate phase during the thermal dehydration of AMT-22 to AMT-4 [1].

    The polymorphic behavior is further complicated by the observation that dehydration processes can lead to different structural outcomes depending on the heating rate, atmosphere, and other experimental conditions. This suggests that the energy differences between polymorphic forms are relatively small, allowing for structural transitions under appropriate conditions [1].

    Implications for Applications and Properties

    The polymorphic behavior of ammonium metatungstate hydrates has significant implications for their practical applications and processing. Different polymorphic forms may exhibit varying solubility characteristics, thermal stability, and reactivity, which could affect their performance in catalytic applications or as precursors for tungsten-containing materials [1].

    Understanding and controlling polymorphism is crucial for ensuring reproducible properties and performance in industrial applications. The identification of specific crystallization conditions that favor particular polymorphic forms provides a pathway for controlling material properties through structural manipulation [1].

    The comprehensive study of polymorphic behavior also contributes to fundamental understanding of structure-property relationships in polyoxometalate compounds. The ability to compare different structural arrangements of the same chemical composition provides insights into the factors governing crystal packing, hydrogen bonding, and thermal stability in these complex materials [1].

    Dates

    Last modified: 08-15-2023

    Explore Compound Types